5-Chloro-3-(4-chlorobenzene-1-sulfonyl)-2-methyl-1H-indole-6-carbonitrile
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Overview
Description
5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are commonly found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group, a sulfonyl group, and a carbonitrile group attached to the indole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Nitrile Formation: The nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and sulfonyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Another chloro-substituted heterocyclic compound with different functional groups.
3-Alkenyl-5-chloro-1H-pyrazole: A similar compound with an alkenyl group instead of a sulfonyl group.
Indole Derivatives: Various indole derivatives with different substituents, such as 5-chloro-1-methylindole.
Uniqueness
5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and sulfonyl groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
646514-54-7 |
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Molecular Formula |
C16H10Cl2N2O2S |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)sulfonyl-2-methyl-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-16(23(21,22)12-4-2-11(17)3-5-12)13-7-14(18)10(8-19)6-15(13)20-9/h2-7,20H,1H3 |
InChI Key |
LHAAQJKMBVASSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C(=C2)Cl)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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